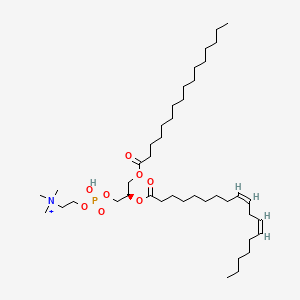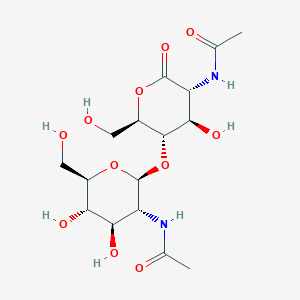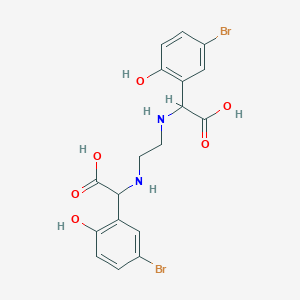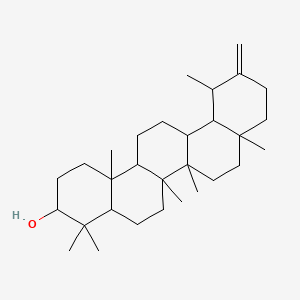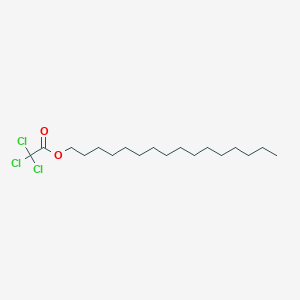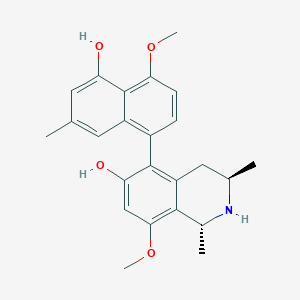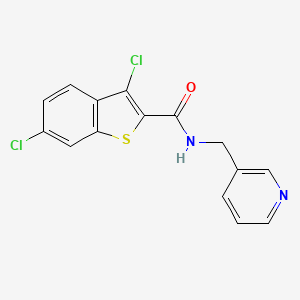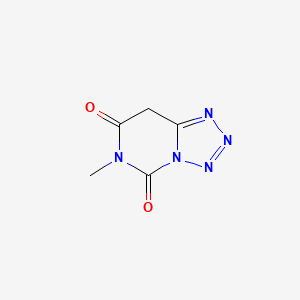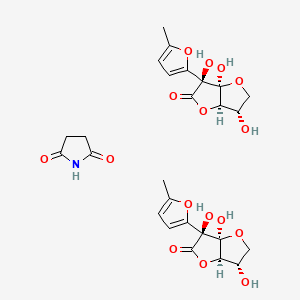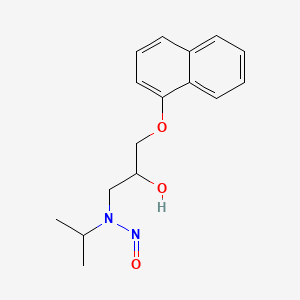
N-Nitrosopropranolol
Overview
Description
N-Nitrosopropranolol is a nitrosamine impurity that can form in propranolol, a widely used beta-blocker medication. Nitrosamines are a class of compounds known for their potential carcinogenicity. This compound is of particular concern due to its higher carcinogenic potency compared to other nitrosamines, such as N-nitrosodimethylamine .
Mechanism of Action
Target of Action
N-Nitrosopropranolol is a nitrosamine derivative of propranolol, a synthetic amino alcohol . Propranolol is a competitive non-selective β-adrenoreceptor antagonist . It is extensively used to treat hypertension, angina pectoris, and other cardiac diseases . The primary targets of this compound are likely the same β-adrenoreceptors that propranolol targets .
Mode of Action
It is known that β-adrenergic blocking drugs such as propranolol react with sodium nitrite in a hydrochloric acid solution to produce n-nitrosamines . This suggests that this compound may interact with its targets in a similar manner to propranolol, but with the added potential for nitrosamine-related effects .
Pharmacokinetics
Analytical methods have been developed for the sensitive detection and quantification of this compound in drug substances and products . These methods could potentially be used to study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound .
Result of Action
Long-term exposure to this compound at unsafe levels might increase cancer risk . Previous studies have revealed that the this compound impurity is approximately 16-fold more carcinogenic than the N-Nitroso dimethylamine (NDMA) impurity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of nitrites from excipients can lead to the formation of this compound . Furthermore, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
N-Nitrosopropranolol plays a significant role in biochemical reactions due to its nitrosamine structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage . The interaction with these enzymes is crucial for its bioactivation and subsequent toxic effects.
Cellular Effects
This compound affects various cell types and cellular processes. It can induce oxidative stress, leading to cellular damage and apoptosis. The compound influences cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cell survival . Additionally, this compound can alter gene expression and cellular metabolism, contributing to its carcinogenic potential.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form DNA adducts, leading to mutations and genomic instability . The compound also inhibits or activates various enzymes, such as cytochrome P450, which are involved in its metabolism and bioactivation. These interactions result in the generation of reactive oxygen species (ROS) and other toxic intermediates that contribute to its carcinogenicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade into more reactive and toxic intermediates . Long-term exposure to this compound has been shown to cause sustained oxidative stress, DNA damage, and alterations in cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and DNA damage. At higher doses, it can cause significant toxicity, including liver damage, carcinogenesis, and other adverse effects . Threshold effects have been observed, where a certain dose level leads to a marked increase in toxic outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes bioactivation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins . These metabolic processes are crucial for its mutagenic and carcinogenic effects. The compound can also affect metabolic flux and alter metabolite levels, contributing to its overall toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues, such as the liver, are critical for its toxic effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for instance, can lead to direct interactions with DNA, contributing to its mutagenic and carcinogenic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrosopropranolol is typically synthesized through the nitrosation of propranolol. This reaction involves the interaction of propranolol with nitrosating agents such as sodium nitrite in an acidic medium, often hydrochloric acid . The reaction conditions must be carefully controlled to prevent the formation of excessive amounts of the nitrosamine impurity.
Industrial Production Methods
In industrial settings, the production of this compound is generally avoided due to its carcinogenic nature. its formation can occur as an impurity during the manufacturing or storage of propranolol. Therefore, stringent quality control measures are implemented to monitor and minimize the presence of this compound in propranolol drug products .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosopropranolol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more reactive and potentially harmful species.
Reduction: This reaction can break down the nitrosamine into less harmful compounds.
Substitution: This reaction can replace the nitroso group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines .
Scientific Research Applications
N-Nitrosopropranolol is primarily studied in the context of its formation as an impurity in propranolol and its potential health risks. Research focuses on:
Analytical Chemistry: Developing sensitive and accurate methods for detecting and quantifying this compound in drug products.
Toxicology: Investigating the carcinogenic and mutagenic effects of this compound.
Pharmaceutical Industry: Implementing quality control measures to minimize the presence of this compound in propranolol formulations.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine: A well-known nitrosamine with lower carcinogenic potency compared to N-Nitrosopropranolol.
N-Nitrosodiethylamine: Another nitrosamine with similar carcinogenic properties.
N-Nitrosopyrrolidine: A nitrosamine found in various food products and tobacco smoke.
Uniqueness
This compound is unique due to its formation specifically from propranolol, a widely used beta-blocker. Its higher carcinogenic potency compared to other nitrosamines makes it a significant concern in the pharmaceutical industry .
Properties
IUPAC Name |
N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12(2)18(17-20)10-14(19)11-21-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,19H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYRHXNLIUKPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004684 | |
| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84418-35-9 | |
| Record name | N-Nitrosopropranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84418-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosopropranolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084418359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(naphthalen-1-yloxy)-3-[nitroso(propan-2-yl)amino]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[N-4'-Nitrobenzyl-N-4'-carboxybutylamino]methylphosphonic acid](/img/structure/B1217457.png)
